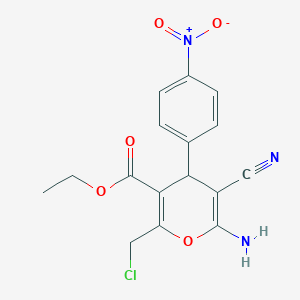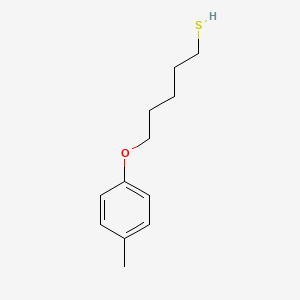
5-(4-methylphenoxy)-1-pentanethiol
Übersicht
Beschreibung
5-(4-methylphenoxy)-1-pentanethiol, also known as MPPT, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in various biochemical and physiological studies due to its unique properties and mechanism of action.
Wirkmechanismus
5-(4-methylphenoxy)-1-pentanethiol acts as a competitive inhibitor of organic anion transporters (OATs) and organic cation transporters (OCTs). These transporters are responsible for the uptake and elimination of various organic compounds in the body. By inhibiting these transporters, 5-(4-methylphenoxy)-1-pentanethiol can alter the pharmacokinetics of drugs and other organic compounds.
Biochemical and Physiological Effects:
5-(4-methylphenoxy)-1-pentanethiol has been shown to have a significant impact on the metabolism and excretion of drugs in the body. It can alter the pharmacokinetics of drugs by inhibiting the transporters responsible for their uptake and elimination. This can lead to changes in drug efficacy and toxicity. 5-(4-methylphenoxy)-1-pentanethiol has also been shown to have effects on the transport of endogenous compounds such as bile acids and uric acid.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-methylphenoxy)-1-pentanethiol is a useful tool in the field of pharmacokinetics and drug development. It can be used to study the transport of organic compounds across biological membranes and to identify new targets for drug development. However, there are some limitations to its use in lab experiments. 5-(4-methylphenoxy)-1-pentanethiol is a relatively new compound, and its effects on different transporters are not well understood. It is also important to ensure the purity of the final product, as impurities can affect the results of experiments.
Zukünftige Richtungen
There are many future directions for research on 5-(4-methylphenoxy)-1-pentanethiol. One area of interest is the development of new inhibitors of organic transporters that can be used in drug development. Another area of interest is the study of the effects of 5-(4-methylphenoxy)-1-pentanethiol on different transporters and its potential use in the treatment of diseases such as cancer and diabetes. Additionally, further research is needed to understand the long-term effects of 5-(4-methylphenoxy)-1-pentanethiol on the body and its potential for use in clinical settings.
Conclusion:
In conclusion, 5-(4-methylphenoxy)-1-pentanethiol is a chemical compound that has gained significant attention in the field of scientific research. Its unique properties and mechanism of action make it a useful tool in the study of pharmacokinetics and drug development. However, further research is needed to fully understand its effects on different transporters and its potential for use in clinical settings.
Wissenschaftliche Forschungsanwendungen
5-(4-methylphenoxy)-1-pentanethiol is widely used in scientific research as a tool for studying the transport of organic compounds across biological membranes. It is used to investigate the mechanism of action of various transporters and to identify new targets for drug development. 5-(4-methylphenoxy)-1-pentanethiol is also used to study the metabolism and excretion of drugs in the body. It has been shown to be a useful tool in the field of pharmacokinetics.
Eigenschaften
IUPAC Name |
5-(4-methylphenoxy)pentane-1-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-11-5-7-12(8-6-11)13-9-3-2-4-10-14/h5-8,14H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVKKQVJEYCBAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCCS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylphenoxy)pentane-1-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-oxotetrahydro-3-furanyl)acetamide](/img/structure/B3837686.png)
![5-oxo-1-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B3837712.png)
![methyl 4-oxo-4-(4-{3-oxo-3-[(3-pyridinylmethyl)amino]propyl}-1-piperidinyl)butanoate](/img/structure/B3837716.png)
![5-[(5-methylisoxazol-3-yl)carbonyl]-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3837721.png)

![3-[(2-chloro-1-naphthyl)oxy]-1-propanethiol](/img/structure/B3837738.png)
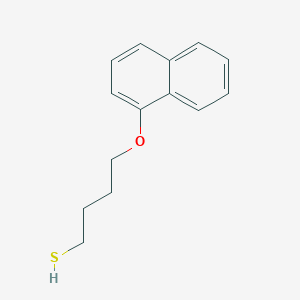
![1-[(5-bromopentyl)oxy]-4-tert-butylbenzene](/img/structure/B3837769.png)
![2-[(5-bromopentyl)oxy]-1,3-dimethylbenzene](/img/structure/B3837770.png)
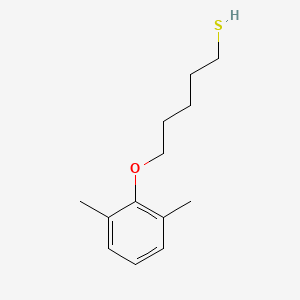
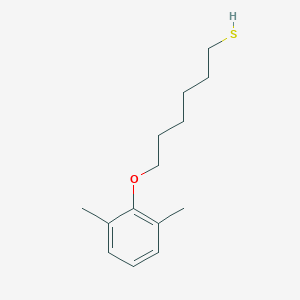
![N-(1-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B3837780.png)

